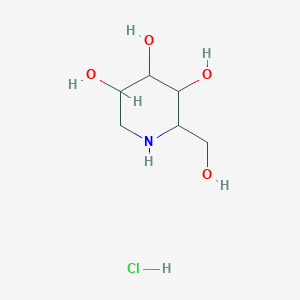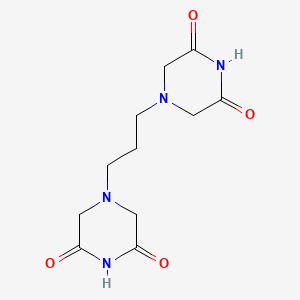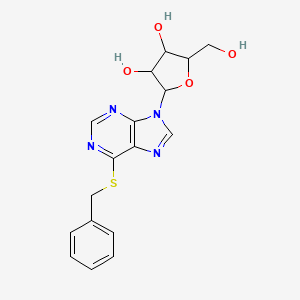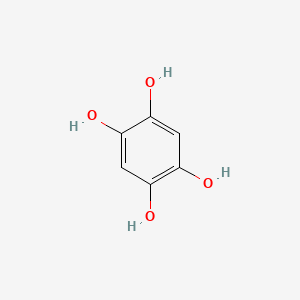
1,2,4,5-Benzenetetrol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenetetrol derivatives involves various chemical reactions, often starting from brominated benzene compounds. For example, the reaction of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene with trimethylstannyl sodium in tetraglyme yields corresponding polystannylated benzene derivatives. These can be further reacted with mercuric chloride to obtain tris- and tetrakis(chloromercurio)benzenes (Rot et al., 2000).
Molecular Structure Analysis
The molecular structure of benzenetetrol derivatives is characterized by single-crystal X-ray diffraction methods. For instance, the crystal structure of synthesized compounds often exhibits specific arrangements like a trapezoidal diselenide ring rather than a benzo-1,2-diselenone structure, demonstrating the compound's planarity and molecular packing (Kimura et al., 2014).
Chemical Reactions and Properties
Benzenetetrol derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For example, 1,2-bis(pinacolboryl)benzene, a related compound, can be synthesized from dibromobenzene and used in sequential Suzuki-Miyaura coupling reactions to produce unsymmetrically substituted benzenes. This showcases the compound's utility in synthesizing diverse aromatic compounds with specific substituents (Seven et al., 2012).
Physical Properties Analysis
The physical properties of benzenetetrol derivatives, such as their crystalline structures and thermal stability, are often studied using techniques like X-ray powder diffraction and thermal analysis. These studies reveal the compounds' high chemical and thermal stability, as well as their non-isomorphic crystal structures, which are formed through hydrogen bonding to create two-dimensional sheets (Maspero et al., 2008).
Chemical Properties Analysis
The chemical properties of benzenetetrol derivatives are explored through various analytical techniques, including NMR spectroscopy, FTIR, and molecular orbital calculations. These studies provide insights into the compound's stability, charge distribution, and electronic structure, facilitating a deeper understanding of its reactivity and potential applications in chemical synthesis (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis from Picric Acid : A method for preparing 1,2,4,5-Benzenetetrol from picric acid was investigated, where an aqueous solution of 2,4,6-triaminophenol trihydrochloride or sulfate, prepared by the reduction of picric acid, was heated to yield this compound (小野寺 & 平太郎, 1973).
Formation of New Heterocycles : A study discussed the reaction of 2,5-dihydroxy-1,4-benzoquinone with various compounds leading to the formation of new heterocycles, such as 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate (Farfán, Ortega, & Contreras, 1986).
Involvement in π-Stacking in Metal Complexes : A study on a dinuclear Cd(NO3)2 complex formed from a four-armed thiopyridine ligand, where this compound was synthesized and used, showed an intramolecular three-layered π-stacking arrangement (Cordes & Hanton, 2005).
Use in Shock Tube Pyrolysis : Research on 1,2,4,5-Hexatetraene, which is theoretically a key intermediate to benzene formation from propargyl radicals, involved this compound in its synthesis for pyrolysis studies (Miller, Tang, Tranter, & Brezinsky, 2006).
In the Study of Molecular Junctions : A study on the conductance of a molecular junction involving molecules of benzene-1,4-dithiol, which is structurally related to this compound, provided insights into molecular-scale electronics (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Application in Water Analysis : A turbidimetric method for determining potassium in water using this compound-tetracetic acid was developed, where potassium reacted with this compound-tetracetic acid to form stable colloidal sediment (Qiu, 2001).
Eigenschaften
IUPAC Name |
benzene-1,2,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMSQMCIYSXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212975 | |
| Record name | 1,2,4,5-Benzenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
636-32-8 | |
| Record name | 1,2,4,5-Benzenetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Benzenetetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5-Benzenetetrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Benzenetetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4,5-tetraol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4,5-Benzenetetrol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR3FB2FTN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction pathway used to synthesize 1,2,4,5-Benzenetetrol tetraacetate derivatives?
A1: Recent research highlights a novel synthesis route for this compound tetraacetate derivatives. This method utilizes a simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone using N-containing heterocycles like pyridine, 3-picoline, and acridine in acetic anhydride. [, ]
Q2: Can you provide an example of a specific this compound tetraacetate derivative synthesized using this method and its characterization data?
A2: One example is the synthesis of 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate. This compound is formed by reacting 2,5-dihydroxy-1,4-benzoquinone with pyridine in acetic anhydride. The researchers characterized the synthesized compound using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. [, ]
Q3: Besides the synthesis of the this compound tetraacetate derivatives, what other observations were made during the reaction?
A3: Interestingly, the researchers also managed to isolate complexes formed between the amines (pyridine, 3-picoline, or acridine) and 2,5-dihydroxy-1,4-benzoquinone. These complexes likely act as intermediates in the overall reaction mechanism leading to the formation of the final this compound tetraacetate derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dimethyl-6-(1-naphthalenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1197274.png)
![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)



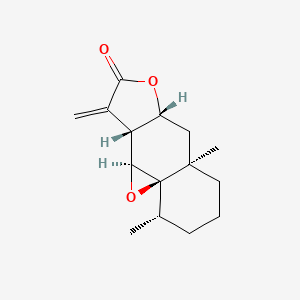

![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
